molecular formula C11H16FN5O2S B10916115 N-(1,5-Dimethyl-1H-pyrazol-3-yl)-1-ethyl-5-fluoro-3-methyl-1H-pyrazole-4-sulfonamide

N-(1,5-Dimethyl-1H-pyrazol-3-yl)-1-ethyl-5-fluoro-3-methyl-1H-pyrazole-4-sulfonamide

Cat. No.: B10916115
M. Wt: 301.34 g/mol
InChI Key: SMBKBXJSIAWGRB-UHFFFAOYSA-N
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Description

N~4~-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-1-ETHYL-5-FLUORO-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE is a synthetic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a pyrazole ring system, which is a common motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-1-ETHYL-5-FLUORO-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the sulfonamide group: This step involves the reaction of the pyrazole intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N~4~-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-1-ETHYL-5-FLUORO-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonamide group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N~4~-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-1-ETHYL-5-FLUORO-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and pathways.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules like proteins and nucleic acids.

    Industrial Applications: It is explored for its use in the synthesis of other complex molecules and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N4-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-1-ETHYL-5-FLUORO-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound binds to the active site of enzymes, inhibiting their activity. This is particularly relevant in its potential anticancer and anti-inflammatory effects.

    Pathway Modulation: It can modulate signaling pathways involved in cell proliferation and apoptosis, contributing to its therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

    N~4~-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-1-ETHYL-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE: Lacks the fluorine atom, which may affect its biological activity.

    N~4~-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-1-ETHYL-5-CHLORO-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE: Contains a chlorine atom instead of fluorine, potentially altering its reactivity and interactions.

Uniqueness

The presence of the fluorine atom in N4-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-1-ETHYL-5-FLUORO-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE enhances its lipophilicity and metabolic stability, making it a unique and valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C11H16FN5O2S

Molecular Weight

301.34 g/mol

IUPAC Name

N-(1,5-dimethylpyrazol-3-yl)-1-ethyl-5-fluoro-3-methylpyrazole-4-sulfonamide

InChI

InChI=1S/C11H16FN5O2S/c1-5-17-11(12)10(8(3)13-17)20(18,19)15-9-6-7(2)16(4)14-9/h6H,5H2,1-4H3,(H,14,15)

InChI Key

SMBKBXJSIAWGRB-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)S(=O)(=O)NC2=NN(C(=C2)C)C)F

Origin of Product

United States

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